3-肼基苯甲腈

描述

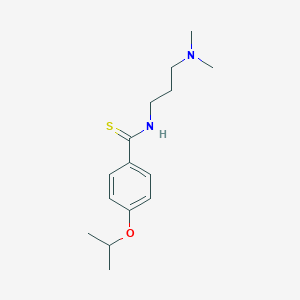

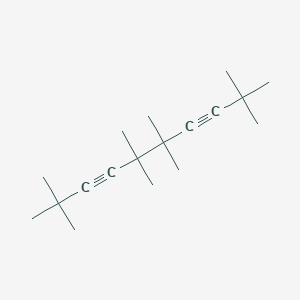

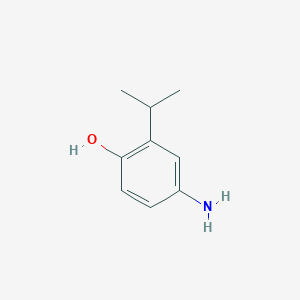

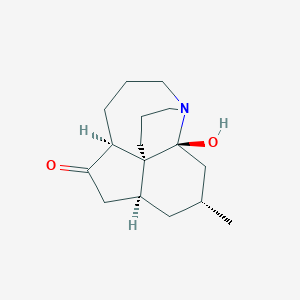

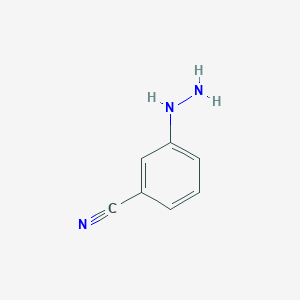

3-Hydrazinobenzonitrile is a chemical compound that serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydrazino group attached to a benzonitrile moiety. This functional group combination allows for a range of chemical transformations, making it a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 3-hydrazinobenzonitrile can be achieved through various methods. For instance, 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives are synthesized and evaluated for their anti-inflammatory properties, indicating the potential for systematic chemical modification of the hydrazino group to achieve desired biological activities . Additionally, energetic salts based on 3-hydrazino-4-amino-1,2,4-triazole (HATr) are synthesized through metathesis reactions or Bronsted acid–base reactions, showcasing the compound's utility in creating nitrogen-rich salts with potential applications in explosives .

Molecular Structure Analysis

The molecular structure of 3-hydrazinobenzonitrile derivatives can be complex, with the potential for extensive hydrogen bonding interactions between cations and anions, as seen in the nitrogen-rich salts of 3-hydrazino-4-amino-1,2,4-triazole . The crystal structure of related compounds, such as ethyl 4-hydrazinobenzoate hydrochloride, reveals intricate hydrogen bonding patterns that contribute to the stability of the crystalline form .

Chemical Reactions Analysis

3-Hydrazinobenzonitrile and its derivatives undergo a variety of chemical reactions. For example, the transformation of 3-chloro-1,2,4-triazino[3,4-b]benzothiazole-4(H)-one to 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole involves decarbonylation, ring contraction, and substitution reactions . The base-catalyzed synthesis of 1,2,4-triazoles from nitriles and hydrazides further demonstrates the reactivity of the nitrile group in the presence of hydrazides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydrazinobenzonitrile derivatives are influenced by their molecular structure. Energetic salts derived from 3-hydrazino-4-amino-1,2,4-triazole exhibit high density, reasonable thermal stability, and good impact sensitivities, with calculated detonation pressures and velocities indicating their potential as explosives . The unexpected isomerization of N-nitropyrazole during the synthesis of hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole highlights the compound's ability to undergo structural changes under specific reaction conditions, affecting its thermal stability and sensitivity .

科学研究应用

药理学

3-肼基苯甲腈: 在合成药用重要的杂环化合物方面发挥作用。 这些化合物在药物开发中至关重要,其应用范围从染料到消毒剂、腐蚀抑制剂、抗氧化剂和共聚物合成 .

材料科学

在材料科学中,3-肼基苯甲腈 因其在环境温度下为固体的特性而被利用,使其适合在各种研究环境中进行储存和处理。 其分子结构使其有可能用于合成先进材料 .

化学合成

3-肼基苯甲腈: 参与绿色合成路线,特别是在苯甲腈的生产中。 它作为传统方法的替代方案,传统方法可能涉及更长的反应时间和金属盐催化剂的使用,从而有助于更环保的化学工艺 .

分析化学

在分析化学中,3-肼基苯甲腈 可用于开发新的分析方法。 其固体形式和在较低温度下的稳定性使其成为各种分析程序的可靠物质 .

生命科学研究

3-肼基苯甲腈: 由于其在合成生物活性分子方面的潜在应用,它是生命科学研究中一个值得关注的化合物。 它在杂环化合物合成中的作用与新药和治疗剂的开发特别相关 .

环境科学

该化合物参与绿色化学使其在环境科学研究中具有价值。 它支持可持续化学工艺的开发,这些工艺最大限度地减少了对环境的影响,与减少污染和促进环保实践的目标一致 .

安全和危害

3-Hydrazinobenzonitrile is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The search results did not provide specific papers related to 3-Hydrazinobenzonitrile . For a more comprehensive analysis, it would be beneficial to conduct a thorough literature review in scientific databases.

属性

IUPAC Name |

3-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-6-2-1-3-7(4-6)10-9/h1-4,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOSIWQIJOMACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363382 | |

| Record name | 3-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17672-26-3 | |

| Record name | 3-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydrazinylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。